molecular formula C5H9NO2 B143059 Methyl azetidine-2-carboxylate CAS No. 134419-57-1

Methyl azetidine-2-carboxylate

Cat. No. B143059
CAS RN: 134419-57-1
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-UHFFFAOYSA-N
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Description

“Methyl azetidine-2-carboxylate” is a chemical compound that is commonly used as an electrophilic aziridination reagent in organic synthesis . It is a chiral bicyclic lactam reagent that can be used for the synthesis of chiral aziridines from alkenes . The reagent is particularly useful in the synthesis of chiral building blocks .


Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .


Molecular Structure Analysis

The molecular formula of “Methyl azetidine-2-carboxylate” is C5H9NO2 . Its average mass is 115.131 Da and its monoisotopic mass is 115.063332 Da .


Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Scientific Research Applications

Protein Misfolding Studies

“Methyl azetidine-2-carboxylate” is an analogue of L-proline and can be involved in proteins, potentially causing misfolding and disrupting normal protein function. This compound is used in biological and medicinal chemistry research to study protein misfolding diseases and to understand the protein folding process .

Enzymatic Hydrolysis Research

Researchers use “Methyl azetidine-2-carboxylate” to study enzymatic hydrolysis processes. The compound’s structure allows for investigations into how enzymes recognize and process different substrates, which is crucial for understanding metabolic pathways .

Photocycloaddition Reactions

The compound is used in photocycloaddition reactions, specifically in aza Paternò–Büchi reactions, to synthesize functionalized azetidines. This application is significant in synthetic chemistry for creating complex molecules .

Metalated Azetidines Synthesis

“Methyl azetidine-2-carboxylate” plays a role in the synthesis of metalated azetidines, which are important intermediates in various chemical reactions and have applications in material science .

C(sp3)–H Functionalization

This compound is also involved in C(sp3)–H functionalization studies. The research focuses on developing practical methods for modifying carbon-hydrogen bonds, which is a fundamental transformation in organic synthesis .

Polymer Synthesis

“Methyl azetidine-2-carboxylate” finds application in polymer synthesis. Its incorporation into polymers can lead to materials with unique properties, useful in various industrial applications .

Safety And Hazards

“Methyl azetidine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

methyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531752
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl azetidine-2-carboxylate

CAS RN

134419-57-1
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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